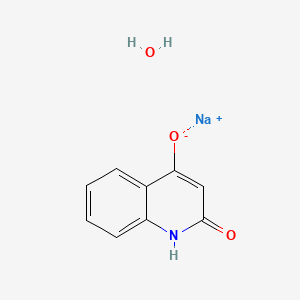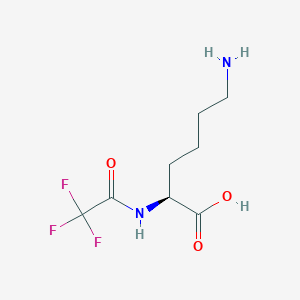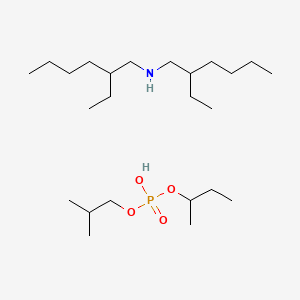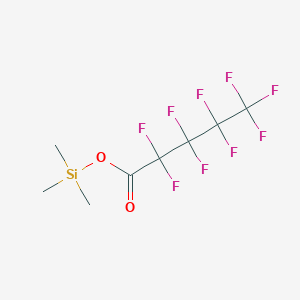
Chlororuthenium(1+);dichloromethane;ethanol;triphenylphosphane;tri(pyrazol-1-yl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlororuthenium(1+);dichloromethane;ethanol;triphenylphosphane;tri(pyrazol-1-yl)boranuide is a complex compound that includes a ruthenium center coordinated with various ligands. This compound is known for its catalytic properties and is used in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of Chlororuthenium(1+);dichloromethane;ethanol;triphenylphosphane;tri(pyrazol-1-yl)boranuide typically involves the reaction of ruthenium chloride with triphenylphosphane and tri(pyrazol-1-yl)boranuide in the presence of dichloromethane and ethanol. The reaction conditions often include controlled temperatures and specific solvent environments to ensure the proper formation of the complex .
Chemical Reactions Analysis
Chlororuthenium(1+);dichloromethane;ethanol;triphenylphosphane;tri(pyrazol-1-yl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where it acts as a catalyst to facilitate the transfer of oxygen atoms.
Reduction: It can also be involved in reduction reactions, often reducing other compounds by accepting electrons.
Substitution: The ligands in the compound can be substituted with other ligands under specific conditions, leading to the formation of new complexes
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
Chlororuthenium(1+);dichloromethane;ethanol;triphenylphosphane;tri(pyrazol-1-yl)boranuide has several scientific research applications:
Chemistry: It is widely used as a catalyst in organic synthesis, facilitating various chemical transformations.
Medicine: Research is ongoing to explore its use in medical applications, including cancer treatment and imaging.
Industry: It is used in industrial processes for the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Chlororuthenium(1+);dichloromethane;ethanol;triphenylphosphane;tri(pyrazol-1-yl)boranuide involves its ability to coordinate with various substrates and facilitate chemical reactions. The ruthenium center plays a crucial role in the catalytic activity, interacting with molecular targets and pathways to promote the desired chemical transformations .
Comparison with Similar Compounds
Chlororuthenium(1+);dichloromethane;ethanol;triphenylphosphane;tri(pyrazol-1-yl)boranuide can be compared with other similar compounds such as:
Chloro[hydrotris(pyrazol-1-yl)borato]ruthenium(II): This compound also contains a ruthenium center and similar ligands but may differ in its reactivity and applications.
Tris(pyrazol-1-yl)methane complexes: These compounds have similar ligand structures and are used in various catalytic applications.
The uniqueness of this compound lies in its specific combination of ligands and its versatile catalytic properties, making it valuable in both research and industrial applications.
Properties
Molecular Formula |
C93H88B2Cl4N12OP4Ru2 |
|---|---|
Molecular Weight |
1879.2 g/mol |
IUPAC Name |
chlororuthenium(1+);dichloromethane;ethanol;triphenylphosphane;tri(pyrazol-1-yl)boranuide |
InChI |
InChI=1S/4C18H15P.2C9H10BN6.C2H6O.CH2Cl2.2ClH.2Ru/c4*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-4-11-14(7-1)10(15-8-2-5-12-15)16-9-3-6-13-16;1-2-3;2-1-3;;;;/h4*1-15H;2*1-10H;3H,2H2,1H3;1H2;2*1H;;/q;;;;2*-1;;;;;2*+2/p-2 |
InChI Key |
NKYJXBCKEXBJNL-UHFFFAOYSA-L |
Canonical SMILES |
[BH-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.[BH-](N1C=CC=N1)(N2C=CC=N2)N3C=CC=N3.CCO.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Ru+].Cl[Ru+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![alpha-DeltaUA-[1->4]-GlcNS-6S](/img/structure/B12063191.png)



![beta-GAL-[1->3]-beta-GLCNAC-[1->3]-beta-GAL-[1-4][alpha-FUC-(1->3)]-beta-GLCNAC-[1->3]-beta-GAL-[1->4]-GLC](/img/structure/B12063211.png)




![[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12063243.png)
